2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide

Tissue-nonspecific alkaline phosphatase IC50 Enzyme inhibition

2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide (CAS 1135110-63-2) is a quinoline-bearing arylsulfonamide that acts as a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme central to the regulation of extracellular matrix calcification. It belongs to a series of aryl sulfonamides discovered through high-throughput screening and optimized for potency, selectivity, and drug-like properties.

Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
Cat. No. B12184622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide
Molecular FormulaC17H16N2O3S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C17H16N2O3S/c1-12-7-8-16(22-2)17(9-12)23(20,21)19-14-10-13-5-3-4-6-15(13)18-11-14/h3-11,19H,1-2H3
InChIKeyLCZNAJUFNQWFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide – A Selective Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitor for Calcification Research


2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide (CAS 1135110-63-2) is a quinoline-bearing arylsulfonamide that acts as a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme central to the regulation of extracellular matrix calcification [1]. It belongs to a series of aryl sulfonamides discovered through high-throughput screening and optimized for potency, selectivity, and drug-like properties [1]. The compound is listed in the BRENDA enzyme ligand database as a TNAP inhibitor with documented IC50 data [2].

Why 2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide Cannot Be Replaced by In-Class Analogs Without Quantitative Validation


Within the arylsulfonamide TNAP inhibitor class, subtle modifications to the benzenesulfonamide ring produce order-of-magnitude shifts in potency, dramatic changes in membrane permeability, and divergent metabolic stability profiles [1]. The 5-methyl substitution pattern of the target compound yields an IC50 of 0.65 μM, placing it between the sub-micromolar lead and the micromolar pyridine analog, while its PAMPA flux is 8-fold lower than that of the lead compound [1]. Generic selection of a closely related analog without matching these quantitative performance parameters risks invalid cross-study comparisons, unexpected bioavailability outcomes, and wasted research resources.

Quantitative Differentiation of 2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide Against Key TNAP Inhibitor Comparators


TNAP Inhibitory Potency: Head-to-Head IC50 Comparison Within the Same Luminescent Assay

In a luminescence-based TNAP assay, 2-methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide (compound 19) exhibited an IC50 of 0.65 μM (geometric mean, n=4, range 0.50–0.94 μM) [1]. This represents a 3.4-fold decrease in potency relative to the lead compound 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (compound 1, IC50 0.19 μM) and a 5.4-fold decrease versus the most potent analog 5-bromo-2-methoxy-N-(quinolin-3-yl)benzenesulfonamide (compound 18, IC50 0.12 μM). Conversely, it is 2.8-fold more potent than the corresponding pyridine analog 2-methoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide (compound 21, IC50 1.85 μM) [1].

Tissue-nonspecific alkaline phosphatase IC50 Enzyme inhibition

In Vitro ADME Profiling: Microsomal Stability, Plasma Stability, PAMPA Permeability, and Aqueous Solubility

Comprehensive in vitro ADME profiling was performed for the target compound and its closest analogs [1]. 2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide (compound 19) exhibited microsomal stability of 48% remaining after 30 min incubation, plasma stability of 91%, PAMPA flux of 7%, and aqueous solubility of 71.6 μg/mL (pH 7.4) [1]. In comparison, the lead compound 1 showed 78% microsomal stability, 97% plasma stability, 58% PAMPA flux, and 138.2 μg/mL solubility; the bromo analog 18 showed 49%, 66%, 54%, and 37.9 μg/mL respectively [1]. The most striking difference is an 8.3-fold lower PAMPA permeability of the target compound relative to the lead [1].

ADME Permeability Metabolic stability Solubility

Cross-Study Potency Comparison with 5-Chloro-2-methoxy-N-(quinolin-3-yl)benzenesulfonamide

The 5-chloro analog 5-chloro-2-methoxy-N-(quinolin-3-yl)benzenesulfonamide has been reported with TNAP IC50 values of 6 nM (using PPi substrate) and 100 nM (selectivity assay) in the BindingDB database [1]. While a direct head-to-head comparison under identical conditions is unavailable, the 5-methyl target compound (IC50 0.65 μM) is approximately 65-fold to 6.5-fold less potent than the 5-chloro analog depending on the assay referenced [1][2].

TNAP inhibitor 5-chloro analog Cross-study comparison SAR

Selectivity Profile: Class-Level Inference from the Lead Compound 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide

Direct selectivity data for 2-methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide have not been reported. However, the lead compound 1 (2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide) demonstrated excellent selectivity: IC50 >100 μM against placental alkaline phosphatase (PLAP) and intestinal alkaline phosphatase (IAP), and activity in only 2 of 258 assays (TNAP and CYP2C19) [1]. Given the conserved quinoline-3-sulfonamide scaffold, class-level inference suggests that the target compound may retain a favorable selectivity window, though experimental confirmation is required.

Selectivity PLAP IAP Panel profiling

Recommended Research and Procurement Scenarios for 2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide


Structure-Activity Relationship (SAR) Probe for 5-Position Substituent Effects on TNAP Inhibition

With an IC50 of 0.65 μM, this compound serves as an essential 5-methyl reference point in SAR studies exploring the impact of substituent size, electronics, and lipophilicity on TNAP potency. Its intermediate activity bridges the potency gap between the 5-bromo analog (0.12 μM) and the pyridine analog (1.85 μM), enabling precise free-energy perturbation mapping [1].

Extracellular TNAP Inhibition in In Vitro Calcification Models

The compound's exceptionally low PAMPA permeability (7% flux) limits passive cellular uptake, making it an ideal tool for selectively inhibiting extracellular TNAP in cell-based calcification assays without confounding intracellular effects [1]. High plasma stability (91%) ensures sustained exposure in culture media containing serum.

Negative Control or Benchmark for High-Potency TNAP Inhibitor Development

Researchers developing more potent TNAP inhibitors can employ this compound as a moderately active benchmark, with its well-characterized ADME profile providing a reference for evaluating improvements in permeability and metabolic stability achieved through chemical modification [1].

Comparative Pharmacology Studies of 5-Substituted Quinoline-3-sulfonamides

When paired with the 5-chloro analog (IC50 6 nM), the 5-methyl compound enables systematic evaluation of halogen vs. alkyl substitution effects on TNAP binding kinetics and selectivity, supporting rational design of next-generation inhibitors [1][2].

Quote Request

Request a Quote for 2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.